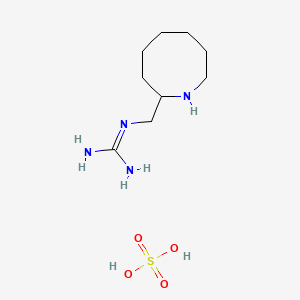
Guanazodine sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanazodine sulfate, also known as this compound, is a useful research compound. Its molecular formula is C9H22N4O4S and its molecular weight is 282.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303851. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Guanazodine sulfate, with the chemical formula C9H22N4O4S, is characterized by its unique molecular structure that contributes to its biological activity. The compound is classified as a guanidine derivative, which has been extensively studied for its pharmacological properties.
Pharmacological Applications
Case Study 1: Hypoglycemic Activity
A detailed study conducted on the synthesis and biological evaluation of guanidine derivatives highlighted their effectiveness as oral hypoglycemic agents. The research involved molecular docking studies to predict binding affinities with pancreatic ATP-sensitive potassium channels, demonstrating significant potential for developing new diabetes medications .
Case Study 2: Anticancer Potential
In a comparative analysis of quinazoline derivatives, researchers found that compounds similar to this compound were effective in inhibiting the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. This suggests that this compound may also possess similar inhibitory effects, meriting further exploration .
Case Study 3: Antifungal Activity
A recent study on novel quinoxaline derivatives indicated that compounds with structural similarities to this compound exhibited strong antifungal activity against various pathogens. This finding opens avenues for further research into the antifungal properties of this compound itself .
Data Table: Summary of Applications
Propiedades
Número CAS |
42839-36-1 |
|---|---|
Fórmula molecular |
C9H22N4O4S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
2-(azocan-2-ylmethyl)guanidine;sulfuric acid |
InChI |
InChI=1S/C9H20N4.H2O4S/c10-9(11)13-7-8-5-3-1-2-4-6-12-8;1-5(2,3)4/h8,12H,1-7H2,(H4,10,11,13);(H2,1,2,3,4) |
Clave InChI |
FKAIWDBDCWVRIG-UHFFFAOYSA-N |
SMILES |
C1CCCNC(CC1)CN=C(N)N.OS(=O)(=O)O |
SMILES canónico |
C1CCCNC(CC1)CN=C(N)N.OS(=O)(=O)O |
Key on ui other cas no. |
42839-36-1 |
Números CAS relacionados |
32059-15-7 (Parent) |
Sinónimos |
2-guanidinomethylheptamethyleneimine EGYT-739 guanazodine guanazodine sulfate (1:1) guanidinomethyl-1-monoazacyclooctane perhydroazocin-2-ylmethylguanidine Sanegit Sanegyt |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















